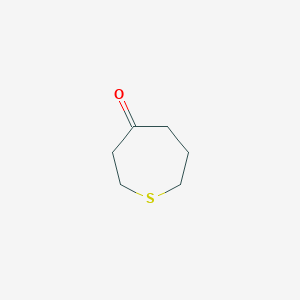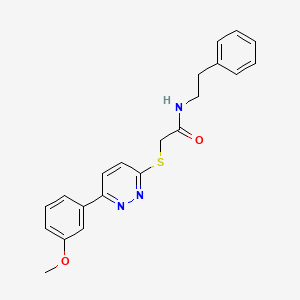![molecular formula C17H14Cl2N2S B2456472 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole CAS No. 318247-65-3](/img/structure/B2456472.png)
4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has chloromethyl, chlorophenyl, and phenyl groups attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the various substituents. The chloromethyl and chlorophenyl groups might be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrazole ring introduces polarity and the potential for hydrogen bonding, while the chloromethyl and chlorophenyl groups are electron-withdrawing .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The chloromethyl and chlorophenyl groups are susceptible to nucleophilic substitution reactions. The pyrazole ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar pyrazole ring and the electron-withdrawing chloro groups would likely make it relatively polar .Applications De Recherche Scientifique
4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole has been studied for its potential applications in scientific research. One of the most promising applications is its use as a metal-catalyzed reaction activator. This compound has been found to have a strong affinity for metal ions, making it an ideal candidate for use in metal-catalyzed reactions. Furthermore, this compound has also been studied for its ability to act as a ligand for enzymes, which could have implications for drug design and drug delivery. Additionally, this compound has been studied for its potential applications in biochemistry and molecular biology, such as in the study of protein-protein interactions and protein-DNA interactions.
Mécanisme D'action
The mechanism of action of 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole is still being studied, however, it is believed to act as a metal-catalyzed reaction activator by forming a complex with metal ions. The complex then acts as an intermediate in the reaction, allowing the reaction to proceed more quickly and efficiently. Additionally, this compound is believed to act as a ligand for enzymes, which could have implications for drug design and drug delivery.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, however, it is believed to have some beneficial effects. This compound has been found to have a strong affinity for metal ions, which could have potential applications in metal-catalyzed reactions. Additionally, this compound has been studied for its ability to act as a ligand for enzymes, which could have implications for drug design and drug delivery. This compound has also been studied for its potential applications in biochemistry and molecular biology, such as in the study of protein-protein interactions and protein-DNA interactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole in lab experiments include its relatively simple and cost-effective synthesis process and its strong affinity for metal ions. Additionally, this compound has been studied for its ability to act as a ligand for enzymes, which could have implications for drug design and drug delivery.
The limitations of using this compound in lab experiments include its lack of availability in large quantities and its potential toxicity. Additionally, the mechanism of action of this compound is still being studied, which could lead to unexpected results in experiments.
Orientations Futures
The potential future directions for 4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole research include further study of its mechanism of action, potential applications in drug design and drug delivery, and potential applications in biochemistry and molecular biology. Additionally, further research could be conducted to explore the potential toxicity of this compound and to develop methods to synthesize the compound in larger quantities.
Méthodes De Synthèse
4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole can be synthesized in a two-step process. The first step involves the reaction of 4-chloromethyl-5-chlorobenzene-sulfonamide with ethylmagnesium bromide to form the intermediate 4-chloromethyl-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole. The second step involves the reaction of the intermediate with 1-methyl-3-phenyl-1H-pyrazole to form the final product, this compound. The two-step process is relatively simple and cost-effective, making it an attractive option for researchers looking to synthesize the compound.
Propriétés
IUPAC Name |
4-(chloromethyl)-5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2S/c1-21-17(22-14-9-7-13(19)8-10-14)15(11-18)16(20-21)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTIIBBNNQUMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CCl)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

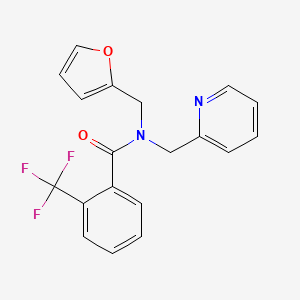


![4-[4-(Methylsulfanyl)phenyl]butanoic acid](/img/structure/B2456394.png)
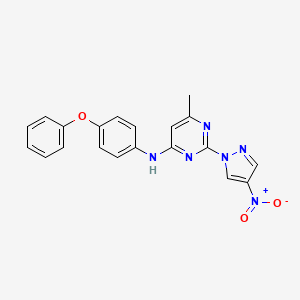
![(3-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2456396.png)
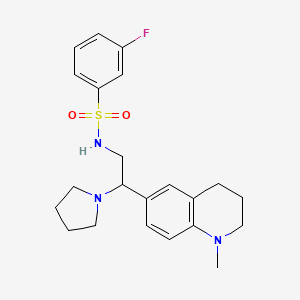
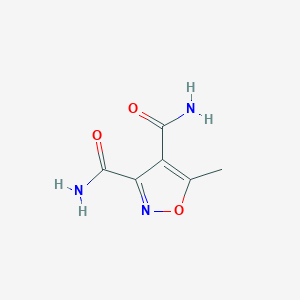
![3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2456402.png)
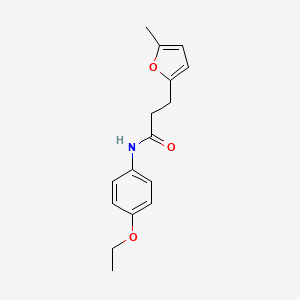
![6-[(3-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2456407.png)
![6-Amino-4-(4-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2456409.png)
